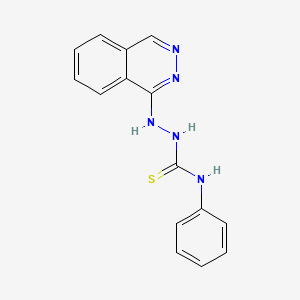
N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common method includes the reaction of phthalazinone derivatives with phenylisothiocyanate . The reaction typically occurs under mild conditions, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or interfere with essential bacterial enzymes .
Comparación Con Compuestos Similares
N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other phthalazine derivatives, such as:
Propiedades
Número CAS |
61051-54-5 |
|---|---|
Fórmula molecular |
C15H13N5S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C15H13N5S/c21-15(17-12-7-2-1-3-8-12)20-19-14-13-9-5-4-6-11(13)10-16-18-14/h1-10H,(H,18,19)(H2,17,20,21) |
Clave InChI |
BJKBZKFIXRDJFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


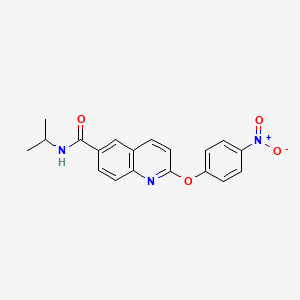
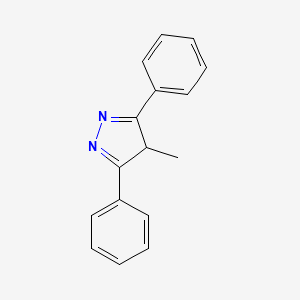
![Cyclohepta[b]pyrrole, 3-ethyl-2-propyl-](/img/structure/B12898949.png)
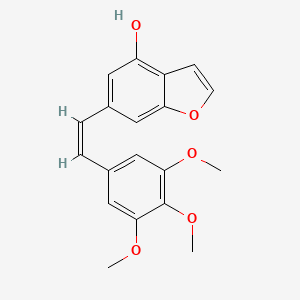

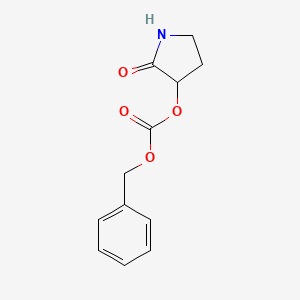
![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
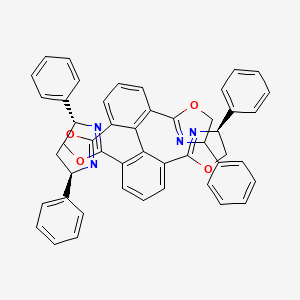
![3,3-Dichlorooctahydrocycloocta[b]furan-2(3H)-one](/img/structure/B12898997.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)


